2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol 2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267336
InChI: InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2
SMILES:
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol

CAS No.:

Cat. No.: VC16267336

Molecular Formula: C15H13FN2O

Molecular Weight: 256.27 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol -

Specification

Molecular Formula C15H13FN2O
Molecular Weight 256.27 g/mol
IUPAC Name 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Standard InChI InChI=1S/C15H13FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-8,13,17,19H,9H2
Standard InChI Key XMDMAAGFWYQMJD-UHFFFAOYSA-N
Canonical SMILES C1C(NN=C1C2=CC=CC=C2O)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol (IUPAC name: 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol) features a dihydropyrazole ring (4,5-dihydro-1H-pyrazole) with adjacent nitrogen atoms at positions 1 and 2. The 3-position of the pyrazoline ring is substituted with a phenol group, while the 5-position bears a 2-fluorophenyl substituent. This arrangement creates a planar aromatic system conjugated with electron-withdrawing fluorine and hydroxyl groups, which influence electronic distribution and intermolecular interactions .

Physicochemical Profile

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC15H13FN2O
Molecular Weight256.27 g/mol
LogP (Octanol-Water)3.2 (Predicted)
Hydrogen Bond Donors2 (Phenolic -OH, Pyrazole -NH)
Hydrogen Bond Acceptors4
Rotatable Bonds3

The compound’s moderate lipophilicity (LogP ≈3.2) suggests adequate membrane permeability, while the phenolic hydroxyl (pKa ≈9.8) and pyrazoline NH (pKa ≈2.5) groups enable pH-dependent solubility profiles .

Synthetic Methodologies

General Retrosynthetic Strategy

The synthesis typically employs a [3+2] cyclocondensation approach:

  • Precursor Synthesis: A chalcone derivative (1,3-diaryl-2-propen-1-one) is prepared via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-fluorobenzaldehyde.

  • Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the dihydropyrazole ring.

  • Post-Functionalization: Selective O-demethylation or protective group removal yields the phenolic hydroxyl .

Optimized Reaction Conditions

A representative protocol involves:

  • Step 1: Chalcone formation under alkaline conditions (NaOH/EtOH, 60°C, 6h)

  • Step 2: Cyclocondensation with hydrazine hydrate (NH2NH2·H2O) in refluxing ethanol (12h)

  • Step 3: Deprotection using BBr3 in dichloromethane (-78°C to RT, 4h)

Reported yields range from 58–72%, with purity >95% confirmed by HPLC .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrazoline derivatives exhibit broad-spectrum activity against:

  • Gram-positive bacteria: MIC = 8–16 µg/mL (vs. 32 µg/mL for ampicillin)

  • Candida albicans: IC50 = 12.3 µg/mL (vs. 9.8 µg/mL for fluconazole)

Mechanistic studies indicate membrane disruption via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .

Antiproliferative Effects

In the NCI-60 cancer cell line panel, close analogs showed GI50 values of 1.2–8.7 µM, with particular potency against:

  • MCF-7 (Breast): GI50 = 1.5 µM

  • HCT-116 (Colon): GI50 = 2.1 µM

Flow cytometry revealed G2/M phase arrest and caspase-3 activation, suggesting mitotic catastrophe pathways .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 12.8 × 10^-6 cm/s (high)

  • Metabolism: CYP3A4-mediated hydroxylation (t1/2 = 3.7h in human microsomes)

  • Excretion: 78% fecal, 22% renal (rat model)

Toxicity Data

  • Acute Toxicity: LD50 (oral, rat) >2000 mg/kg

  • Genotoxicity: Negative in Ames test (up to 500 µg/plate)

  • hERG Inhibition: IC50 = 18.9 µM (low risk of QT prolongation)

Comparative Analysis with Structural Analogs

CompoundTarget ActivityPotency (IC50)Source
2-[5-(4-Fluorophenyl)...COX-2 Inhibition0.34 µM
2-[5-(2-Fluorophenyl)...IL-6 Inhibition11.2 µM
2-[5-(3-Fluorophenyl)...EGFR Inhibition0.07 µM

The 2-fluorophenyl substitution confers superior IL-6 suppression compared to para- and meta-fluoro isomers, likely due to enhanced aryl hydrocarbon receptor (AhR) binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator